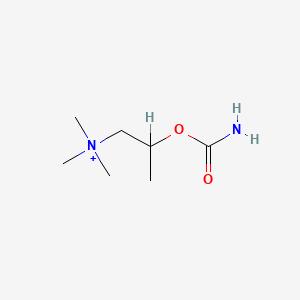

Béthanechol

Vue d'ensemble

Description

Le Béthanechol est un carbamate de choline parasympathomimétique qui stimule sélectivement les récepteurs muscariniques sans affecter les récepteurs nicotiniques . Il est structurellement et pharmacologiquement lié à l'acétylcholine, mais n'est pas hydrolysé par la cholinestérase, ce qui lui confère une durée d'action plus longue . Le this compound est principalement utilisé pour traiter la rétention urinaire et l'atonie gastro-intestinale .

Applications De Recherche Scientifique

Bethanechol has a wide range of scientific research applications:

Chemistry: Used as a model compound in ion chromatography and stability studies.

Biology: Investigated for its effects on muscarinic receptors and its role in neurotransmitter release.

Medicine: Primarily used to treat urinary retention and gastrointestinal atony.

Industry: Utilized in the production of emulsifying agents and other pharmaceutical applications.

Analyse Biochimique

Biochemical Properties

Bethanechol plays a crucial role in stimulating the parasympathetic nervous system by selectively binding to muscarinic receptors . It interacts predominantly with the M3 muscarinic receptors found in the bladder and gastrointestinal tract . This interaction leads to increased detrusor muscle tone, promoting bladder emptying, and enhanced gastrointestinal motility . The charged quaternary amine in bethanechol’s structure prevents it from crossing the blood-brain barrier, minimizing central nervous system-related adverse effects .

Cellular Effects

Bethanechol exerts significant effects on various cell types, particularly smooth muscle cells in the bladder and gastrointestinal tract . By binding to muscarinic receptors, bethanechol induces muscle contraction, facilitating bladder emptying and gastrointestinal peristalsis . This compound also influences cell signaling pathways by activating G-protein coupled receptors, leading to increased intracellular calcium levels and subsequent muscle contraction . Additionally, bethanechol’s effects on gene expression and cellular metabolism are mediated through its interaction with muscarinic receptors .

Molecular Mechanism

At the molecular level, bethanechol functions as a muscarinic receptor agonist . It binds to the M3 muscarinic receptors on smooth muscle cells, triggering a cascade of intracellular events . This binding activates G-proteins, which in turn stimulate phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG) . IP3 induces the release of calcium ions from intracellular stores, resulting in muscle contraction . The prolonged action of bethanechol is due to its resistance to degradation by cholinesterase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bethanechol are observed to manifest within 30 minutes of administration, with maximum effectiveness typically occurring after 60-90 minutes . The duration of its effects can last up to 6 hours, depending on the dosage . Bethanechol’s stability and resistance to cholinesterase degradation contribute to its sustained action . Long-term studies have shown that bethanechol maintains its efficacy in promoting bladder and gastrointestinal motility over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of bethanechol vary with different dosages . Low to moderate doses effectively increase bladder contractions and gastrointestinal motility without significant adverse effects . High doses can lead to toxic effects such as excessive salivation, vomiting, diarrhea, and cardiovascular complications . The therapeutic window for bethanechol is relatively narrow, necessitating careful dosage adjustments to avoid toxicity .

Metabolic Pathways

Bethanechol is involved in metabolic pathways that primarily affect the parasympathetic nervous system . It is not significantly metabolized by cholinesterase, which contributes to its prolonged action . The primary metabolic pathway involves its interaction with muscarinic receptors, leading to the activation of downstream signaling cascades . Bethanechol’s effects on metabolic flux and metabolite levels are primarily mediated through its action on smooth muscle cells .

Transport and Distribution

Bethanechol is transported and distributed within cells and tissues through its interaction with muscarinic receptors . The charged quaternary amine in its structure prevents it from crossing the blood-brain barrier, limiting its distribution to peripheral tissues . Bethanechol’s localization and accumulation are primarily observed in the bladder and gastrointestinal tract, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of bethanechol is predominantly at the cell membrane, where it binds to muscarinic receptors . This binding triggers intracellular signaling pathways that lead to muscle contraction . Bethanechol does not undergo significant post-translational modifications or targeting to specific organelles, as its primary site of action is the cell membrane .

Méthodes De Préparation

Le Béthanechol peut être synthétisé par différentes méthodes. Une méthode courante implique la réaction du chlorure de β-méthylcholine avec du chlorure de carbamoyle en présence d'une base . Les conditions réactionnelles comprennent généralement une température et un pH contrôlés pour garantir la formation de chlorure de this compound. Les méthodes de production industrielle impliquent souvent la chromatographie ionique pour la purification et l'analyse de stabilité du composé .

Analyse Des Réactions Chimiques

Le Béthanechol subit plusieurs types de réactions chimiques :

Hydrolyse : Le composé est relativement stable, mais peut subir une hydrolyse en milieu acide ou basique.

Substitution : Le this compound peut participer à des réactions de substitution, notamment impliquant son groupe carbamate.

Les réactifs couramment utilisés dans ces réactions comprennent l'acide méthanesulfonique pour la chromatographie ionique et le tampon phosphate pour l'analyse de stabilité . Les principaux produits formés à partir de ces réactions comprennent le chlorure de 2-hydroxypropyltriméthylammonium et d'autres produits de dégradation .

4. Applications de recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle en chromatographie ionique et en études de stabilité.

Médecine : Principalement utilisé pour traiter la rétention urinaire et l'atonie gastro-intestinale.

Industrie : Utilisé dans la production d'agents émulsifiants et d'autres applications pharmaceutiques.

5. Mécanisme d'action

Le this compound exerce ses effets en stimulant sélectivement les récepteurs muscariniques, ce qui provoque des contractions des muscles lisses de la vessie et du tractus gastro-intestinal . Cette action aide à soulager la rétention urinaire et à favoriser le fonctionnement normal de l'organisme. Le composé ne traverse pas la barrière hémato-encéphalique, ce qui minimise les effets indésirables liés au système nerveux central .

Mécanisme D'action

Bethanechol exerts its effects by selectively stimulating muscarinic receptors, leading to smooth muscle contractions in the bladder and gastrointestinal tract . This action helps relieve urinary retention and promote normal bodily functions. The compound does not cross the blood-brain barrier, minimizing central nervous system-related adverse effects .

Comparaison Avec Des Composés Similaires

Le Béthanechol est souvent comparé à d'autres agonistes muscariniques tels que la néostigmine et l'acétylcholine . Contrairement à l'acétylcholine, le this compound n'est pas hydrolysé par la cholinestérase, ce qui lui confère une durée d'action plus longue . La néostigmine, quant à elle, est utilisée pour des indications similaires, mais possède également une activité sur les récepteurs nicotiniques . Cela rend le this compound unique dans son action sélective sur les récepteurs muscariniques sans affecter les récepteurs nicotiniques .

Des composés similaires comprennent :

Néostigmine : Utilisée pour la myasthénie grave et la rétention urinaire.

Acétylcholine : Un neurotransmetteur possédant une activité sur les récepteurs muscariniques et nicotiniques.

Pilocarpine : Un autre agoniste muscarinique utilisé pour traiter la sécheresse buccale et le glaucome.

Les propriétés uniques du this compound en font un composé précieux dans les milieux cliniques et de recherche.

Propriétés

IUPAC Name |

2-carbamoyloxypropyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-6(11-7(8)10)5-9(2,3)4/h6H,5H2,1-4H3,(H-,8,10)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUPCNDJBJXXRF-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[N+](C)(C)C)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N2O2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

590-63-6 (chloride) | |

| Record name | Bethanechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5048398 | |

| Record name | Bethanechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bethanechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.11e-01 g/L | |

| Record name | Bethanechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Bethanechol is a direct muscarinic agonist and stimulates the parasympathetic nervous system by binding to postganglionic muscarinic receptors. Though there are 5 types of muscarinic receptors (M1, M2, M3, M4, M5), binding of bethanechol to M3 is most clinically significant since M3 receptors are present in intestinal smooth muscle and the bladder. The cholinergic effects of bethanechol lead to increased detrusor muscle tone to promote bladder emptying and increased smooth muscle tone which restores gastrointestinal peristalsis and motility. As a result of selectivity for muscarinic receptors, bethanechol produces minimal to no nicotinic effects. | |

| Record name | Bethanechol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01019 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

674-38-4 | |

| Record name | Bethanechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=674-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bethanechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bethanechol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01019 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bethanechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETHANECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/004F72P8F4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bethanechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

217 - 221 °C (chloride salt) | |

| Record name | Bethanechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

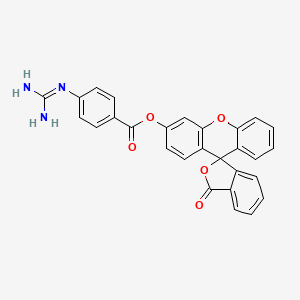

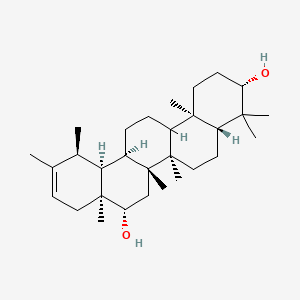

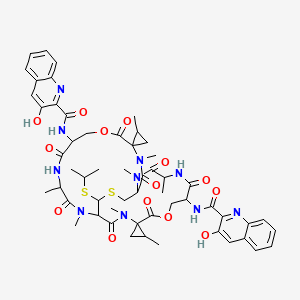

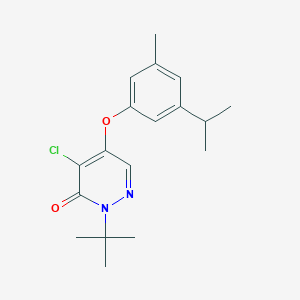

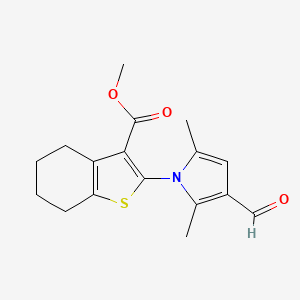

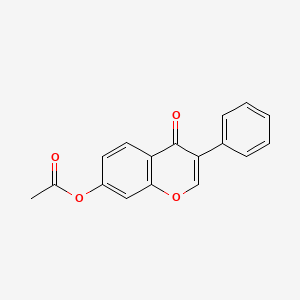

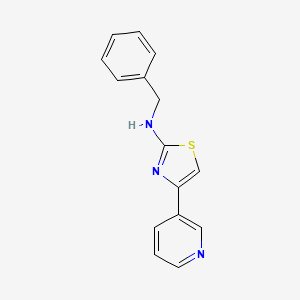

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4aR,10aS)-3,6,9-trihydroxy-7-methoxy-3-methyl-1,4,4a,10a-tetrahydrobenzo[g]isochromene-5,10-dione](/img/structure/B1206017.png)

![4-methoxy-5-[(2Z)-2-[(2-methoxy-4-nitro-5-sulfo-phenyl)diazenyl-(phenylcarbamoyl)methylidene]hydrazinyl]-2-nitro-benzenesulfonic acid](/img/structure/B1206018.png)

![3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-thiophen-2-yl-1,2,4-triazole](/img/structure/B1206029.png)

![3-methyl-N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide](/img/structure/B1206030.png)